1-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]-4-phenylpyrrolidin-2-one
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, highlighting methodologies that allow for the efficient assembly of diazepine derivatives. For instance, a one-pot, multi-component synthesis approach has been utilized for the creation of benzo[b][1,4]diazepine derivatives, leveraging readily available materials, metal-free conditions, and yielding products through a straightforward process (Tan et al., 2020). Such methodologies underscore the importance of efficient synthetic routes for complex molecules.
Molecular Structure Analysis
The structural determination of related compounds often employs techniques like NMR, HRMS, and XRD to confirm molecular configurations. This comprehensive analysis ensures the accurate identification of synthesized compounds and their structural integrity, which is crucial for understanding their chemical behavior and potential applications.
Chemical Reactions and Properties
Chemical reactions involving diazepine derivatives are diverse, reflecting their rich chemical reactivity. For example, the synthesis and transformation of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate demonstrate the compound's ability to undergo specific reactions leading to its formation (Al-Said & Al-Sghair, 2013).
properties
IUPAC Name |
1-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]-4-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c27-22-16-20(19-8-3-1-4-9-19)17-26(22)18-23(28)25-13-7-12-24(14-15-25)21-10-5-2-6-11-21/h1-6,8-11,20H,7,12-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILKKIOUDJWMHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CN2CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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